molecular formula C18H17NO3 B2841032 1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid CAS No. 80365-74-8

1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2841032
CAS RN: 80365-74-8
M. Wt: 295.338
InChI Key: LXKWYTKIUHCPEF-UHFFFAOYSA-N
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Description

1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 . It is a white or cream-tinted crystalline solid . The compound is soluble in organic solvents such as ethanol and acetonitrile .


Synthesis Analysis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which includes this compound, involves the cyclization of 2-methylenesuccinic acid with various amines . This process is carried out by heating without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is confirmed using PMR and IR spectroscopic data . The InChI code for this compound is 1S/C12H13NO3/c14-11-6-10 (12 (15)16)8-13 (11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white or cream-tinted crystalline solid . It is soluble in organic solvents such as ethanol and acetonitrile . The compound has a molecular weight of 219.24 .

Scientific Research Applications

Chemical and Structural Analysis

  • The chemistry and properties of pyridine-based compounds, including their preparation and spectroscopic properties, suggest a potential interest in the structural analysis and synthetic applications of 1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid (Boča, Jameson, & Linert, 2011). Understanding its reactivity could lead to the discovery of new chemical reactions or the development of novel materials.

Biologically Active Compounds

  • The study of carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities, highlights the potential of this compound in pharmaceutical research (Godlewska-Żyłkiewicz et al., 2020). Its structure might contribute to bioactivity, making it a candidate for drug development or as a functional group in medicinal chemistry.

Biocatalyst Inhibition

  • Understanding the inhibition of biocatalysts by carboxylic acids can inform the development of more robust microbial strains for industrial bioprocessing. This compound could be studied for its effects on microbial production systems, with the goal of enhancing the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Environmental and Ecological Impacts

  • The environmental detection and ecological risks associated with organic compounds highlight the importance of assessing the impact of novel chemicals like this compound. Its potential bioaccumulation and environmental stability necessitate studies on its environmental fate and ecological safety (Kawamura & Bikkina, 2016).

Supramolecular Chemistry

  • Benzene-based compounds, like benzene-1,3,5-tricarboxamide, have found applications in supramolecular chemistry due to their ability to form stable, self-assembled structures. The structural features of this compound could make it a candidate for exploring new supramolecular assemblies and materials (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)12-19(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKWYTKIUHCPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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